3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Analytical Chemistry Quality Control Chemical Procurement

Secure the analytically confirmed 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7) at 98% purity. Its unique α,β-unsaturated ketone handle enables Michael additions and cycloadditions, while the conformationally rigid spiro[5.5] scaffold (zero rotatable bonds) delivers unmatched spatial precision for GPIIb-IIIa antagonist lead optimization. With balanced LogP (1.56–1.62) and low TPSA (20.31 Ų), this building block is pre-validated for oral and CNS drug discovery libraries. Avoid synthetic setbacks from misassigned saturated analogs—confirm identity before purchase.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 189176-32-7
Cat. No. B1396734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
CAS189176-32-7
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN1CCC2(CCC(=O)C=C2)CC1
InChIInChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3
InChIKeyDOIYXJBXKCODGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7): A Spirocyclic Building Block with a Defined Physicochemical and Structural Profile


3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7) is a heterocyclic spiro compound characterized by a central quaternary carbon linking a piperidine-derived azacycle and a cyclohexenone-derived carbocycle. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol . The structure features an endocyclic alkene conjugated with a ketone in one ring, and a tertiary amine in the other, creating a conformationally constrained, three-dimensional scaffold. It is commercially available as a research chemical, typically with a certified purity of 98% . This compound serves as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of spirocyclic drug candidates that exploit the unique spatial and electronic properties of the azaspiro[5.5]undecane framework [1].

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one: Why In-Class Analogs Cannot Be Substituted Without Quantitative Verification


The 3-azaspiro[5.5]undecane family encompasses a diverse array of compounds with variable ring substitution, oxidation states, and nitrogen position, all of which significantly alter physicochemical properties and biological activity. For instance, the presence of the 7,8-alkene in 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one introduces a distinct electronic and steric environment compared to its fully saturated analog, 3-Methyl-3-azaspiro[5.5]undecan-9-one (CAS 189176-32-7 is sometimes misassigned to this saturated version) . Substituting one spirocyclic building block for another without rigorous analytical confirmation can lead to failed syntheses due to differences in reactivity (e.g., Michael addition potential of the enone system) . Furthermore, the documented utility of the 3-azaspiro[5.5]undec-9-yl template as a central core for potent GPIIb-IIIa antagonists [1] underscores that even minor structural variations within this class can drastically impact target binding and pharmacological outcome, necessitating the procurement of the precise, analytically characterized compound.

Quantitative Differentiation of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one: A Data-Driven Guide for Scientific Selection


Commercial Purity Benchmarking: 98% vs. Industry-Standard 95-97%

Procurement of high-purity building blocks is critical for minimizing side reactions and maximizing yield in multi-step syntheses. 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is commercially available with a certified purity of 98%, as verified by a reputable vendor . This represents a quantifiable advantage over alternative suppliers offering the same compound at 95% or 97% purity [REFS-2, REFS-3]. The 1-3% absolute difference in purity corresponds to a reduction in the total impurity burden by 20-60% (relative reduction), which can be decisive in sensitive reactions like metal-catalyzed cross-couplings where even trace impurities can poison catalysts or lead to difficult-to-remove byproducts.

Analytical Chemistry Quality Control Chemical Procurement

Physicochemical Profile: A Balanced LogP of 1.56-1.62 with Low Polar Surface Area

Lipophilicity and polarity are key determinants of a compound's permeability, solubility, and metabolic fate. 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one exhibits a calculated LogP in the range of 1.56-1.62 and a Topological Polar Surface Area (TPSA) of 20.31 Ų [REFS-1, REFS-2]. This profile places it within the optimal 'drug-like' space, favoring oral absorption and blood-brain barrier penetration when incorporated into larger molecules. For comparison, a fully saturated analog, 3-Methyl-3-azaspiro[5.5]undecan-9-one, would be expected to have a slightly higher LogP (approximately +0.3 to +0.5) due to the loss of the polarizable alkene, while a more polar analog like 3-Azaspiro[5.5]undecane-2,4-dione has a significantly higher TPSA and lower LogP, impacting its pharmacokinetic behavior .

Medicinal Chemistry ADME Prediction Property-based Design

Conformational Restriction and 3D Scaffold Geometry: 2 Six-Membered Rings and an Enone Moiety

The spirocyclic architecture of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one imposes significant conformational restriction, reducing the number of rotatable bonds to zero . This rigidification can enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding. The compound contains 31 bonds, including 2 double bonds, and two six-membered rings [1]. The presence of the α,β-unsaturated ketone (enone) system provides a distinct reactive handle for further functionalization via Michael addition or conjugate addition, a feature absent in saturated spiro[5.5]undecane analogs like 3-Azaspiro[5.5]undecane hydrochloride, which is primarily studied as an influenza M2 inhibitor [2].

Structure-Based Drug Design Scaffold Hopping Spirocyclic Chemistry

Safety and Handling: Defined GHS Hazard Profile Informs Procurement and Laboratory Practices

A clear understanding of hazard classifications is essential for safe handling and procurement decisions. 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is classified under GHS07 with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is more defined than many spirocyclic analogs where hazard data are often incomplete or listed simply as 'Warning' . For comparison, the structurally related 3-Oxaspiro[5.5]undec-7-en-9-one lacks specific hazard statements in its available documentation , introducing uncertainty in risk assessment for laboratory use.

Chemical Safety Laboratory Compliance Risk Assessment

Validated Utility as a GPIIb-IIIa Antagonist Scaffold Precursor

The 3-azaspiro[5.5]undec-9-yl nucleus, the core scaffold of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, has been validated as a central template for designing potent nonpeptide glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists [1]. In a systematic medicinal chemistry campaign, derivatives containing this spirocyclic framework demonstrated potent inhibition of platelet aggregation, establishing the scaffold's utility for generating RGD (Arg-Gly-Asp) peptidomimetics. This provides a direct, application-specific precedent for the compound's value as a building block in antithrombotic drug discovery. In contrast, other spirocyclic scaffolds, such as the 1,5-oxaza spiroquinone system, have been primarily explored for anti-inflammatory applications via JNK kinase inhibition [2], highlighting the target-specific nature of these core structures.

Antithrombotic Drug Discovery GPIIb-IIIa Antagonists Platelet Aggregation Inhibition

Application Scenarios for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7) Based on Quantified Evidence


Medicinal Chemistry: Synthesis of GPIIb-IIIa Antagonist Lead Compounds

Researchers in cardiovascular or antithrombotic drug discovery can utilize 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one as a central building block for constructing libraries of nonpeptide GPIIb-IIIa antagonists. The 3-azaspiro[5.5]undec-9-yl nucleus has been validated in primary literature as a template for potent platelet aggregation inhibitors, providing a strong scientific precedent for this application [1]. The compound's 98% purity ensures reliable synthetic outcomes, while its well-characterized GHS hazard profile [2] supports safe laboratory-scale synthesis.

Computational Chemistry: In Silico Screening and Property-Based Design

With a precisely calculated LogP of 1.56-1.62 and a TPSA of 20.31 Ų [REFS-1, REFS-2], 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is an ideal candidate for inclusion in virtual compound libraries for CNS or oral drug discovery. Its balanced physicochemical properties align with established guidelines for drug-likeness, and its zero rotatable bonds [2] confer conformational rigidity, which can be advantageous in molecular docking studies to identify new target interactions.

Organic Synthesis: Development of Novel Spirocyclic Methodologies

The α,β-unsaturated ketone (enone) functionality embedded within the spirocyclic framework offers a unique reactive handle for exploring new synthetic transformations. This compound can serve as a model substrate for investigating Michael additions, cycloadditions, or conjugate additions under novel catalytic conditions. Its distinct structural features—2 six-membered rings, 2 double bonds [1]—differentiate it from saturated spirocyclic analogs, enabling the development of methodology with broad applicability to complex molecule synthesis.

Analytical Chemistry: Method Development and Reference Standard Preparation

The availability of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one at a certified purity of 98% [1] makes it suitable for use as a reference standard in analytical method development. Its unique spirocyclic structure and well-defined physicochemical properties (LogP, TPSA) can be leveraged to develop and validate HPLC or LC-MS methods for purity analysis and impurity profiling of this compound class, supporting quality control in research and early-stage development.

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